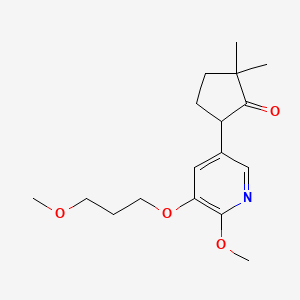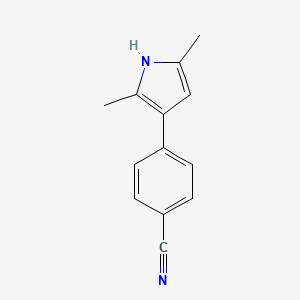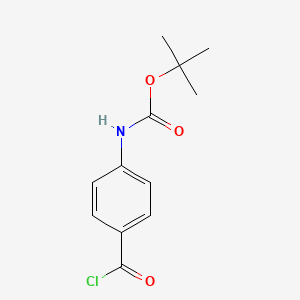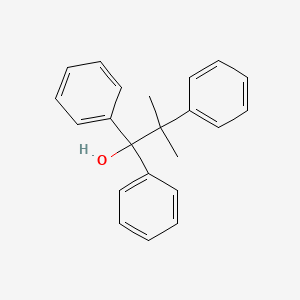
2-Methyl-1,1,2-triphenylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,1,2-triphenylpropan-1-ol is an organic compound with the molecular formula C22H22O. It is a tertiary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three phenyl groups and one methyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol typically involves the reaction of benzophenone with methylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction proceeds as follows:
- Benzophenone reacts with methylmagnesium bromide in anhydrous ether to form an intermediate.
- The intermediate is then hydrolyzed with water to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Methyl-1,1,2-triphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of hydrocarbons with reduced functional groups.
Substitution: Formation of halogenated derivatives and other substituted products
科学研究应用
2-Methyl-1,1,2-triphenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2-Methyl-1,1,2-triphenylpropan-1-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
相似化合物的比较
2-Methylpropan-1-ol (Isobutanol): A primary alcohol with similar structural features but different reactivity and applications.
1-Phenyl-1-propanol: A secondary alcohol with one phenyl group, differing in its chemical behavior and uses.
Triphenylmethanol: A tertiary alcohol with three phenyl groups, similar in structure but lacking the methyl group .
Uniqueness: 2-Methyl-1,1,2-triphenylpropan-1-ol is unique due to its combination of three phenyl groups and one methyl group attached to the central carbon atom. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
属性
CAS 编号 |
61082-65-3 |
|---|---|
分子式 |
C22H22O |
分子量 |
302.4 g/mol |
IUPAC 名称 |
2-methyl-1,1,2-triphenylpropan-1-ol |
InChI |
InChI=1S/C22H22O/c1-21(2,18-12-6-3-7-13-18)22(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,23H,1-2H3 |
InChI 键 |
BWWGNKWLWJYVGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


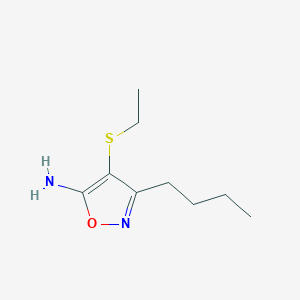

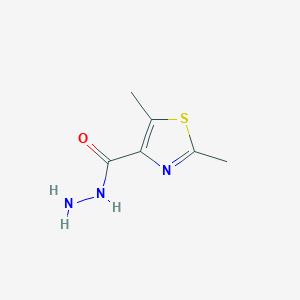
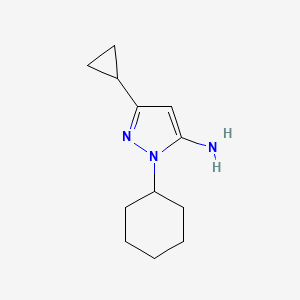
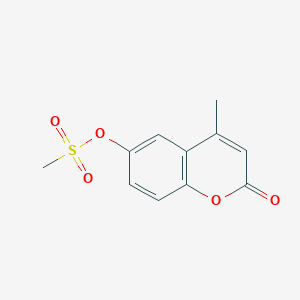


![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
